Bienvenue dans la boutique en ligne BenchChem!

3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine

Medicinal chemistry Structure-activity relationship (SAR) Physicochemical profiling

Ensure reproducible CNS drug discovery outcomes by procuring exact CAS 1105213-31-7. The propylsulfonyl group at position 6 provides intermediate lipophilicity—distinct from aryl or methylsulfonyl analogs—making it non-interchangeable in SAR studies. The piperidine (not piperazine) core ensures correct hydrogen-bond profile for target engagement. Ideal for de novo chemotype screening and focused library synthesis. Order high-purity material for computational docking and in vitro validation.

Molecular Formula C19H25N3O2S
Molecular Weight 359.49
CAS No. 1105213-31-7
Cat. No. B2980947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine
CAS1105213-31-7
Molecular FormulaC19H25N3O2S
Molecular Weight359.49
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NN=C(C=C1)N2CCC(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H25N3O2S/c1-2-14-25(23,24)19-9-8-18(20-21-19)22-12-10-17(11-13-22)15-16-6-4-3-5-7-16/h3-9,17H,2,10-15H2,1H3
InChIKeyJOXOKFIYXNVVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine (CAS 1105213-31-7): Procurement-Relevant Structural and Class Overview


3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine (CAS 1105213-31-7, molecular formula C19H25N3O2S, monoisotopic mass 359.16675 Da) is a synthetic pyridazine derivative featuring a 4-benzylpiperidin-1-yl substituent at position 3 and a propylsulfonyl group at position 6 of the pyridazine core . It belongs to the broader class of 3,6-disubstituted pyridazines, a privileged scaffold in medicinal chemistry recognized for diverse pharmacological properties including anticancer, anti-inflammatory, and CNS-modulating activities [1]. The compound is commercially available from multiple chemical suppliers primarily as a research-grade building block or screening compound. Its structural features—a lipophilic benzylpiperidine moiety combined with a medium-chain alkylsulfonyl group—suggest potential utility in CNS-targeted drug discovery, though published pharmacological characterization specific to this compound remains absent from the peer-reviewed literature as of the search date.

Why 3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine Cannot Be Interchanged with Structurally Similar Pyridazine Analogs


Substitution at both the 3- and 6-positions of the pyridazine ring independently modulates physicochemical properties, target engagement, and pharmacological outcomes. Within the same 4-benzylpiperidin-1-yl pyridazine family, variation of the 6-sulfonyl substituent (e.g., propylsulfonyl vs. 4-chlorobenzylsulfonyl vs. 3,4-dimethylphenylsulfonyl vs. cyclohexylsulfonyl vs. tert-butylsulfonyl) is known to alter lipophilicity, steric bulk, and electronic character, which in turn affects membrane permeability, target binding kinetics, and metabolic stability . The propylsulfonyl group occupies a distinct intermediate position in the alkyl-to-aryl sulfonyl continuum—less lipophilic than arylsulfonyl analogs yet more sterically demanding than methylsulfonyl—making it non-interchangeable with either extreme in SAR-dependent contexts. Additionally, substitution of the piperidine ring (present in this compound) with a piperazine ring (as in the closely related CAS 1105228-76-9) introduces an additional hydrogen-bond donor/acceptor site, potentially redirecting target selectivity . Users seeking reproducible pharmacological outcomes must therefore procure the exact compound rather than a near-neighbor analog.

Quantitative Differentiation Evidence for 3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine Against Closest Analogs


Structural and Physicochemical Distinction of the Propylsulfonyl Group vs. Aryl- and Branched Alkyl-Sulfonyl Analogs

The 6-propylsulfonyl substituent in CAS 1105213-31-7 provides a linear three-carbon chain, yielding calculated lipophilicity and steric parameters intermediate between smaller methylsulfonyl and larger arylsulfonyl or branched alkylsulfonyl analogs. Based on class-level structural comparison, the propylsulfonyl group is expected to confer lower calculated logP and reduced topological polar surface area (tPSA) burden relative to 4-chlorobenzylsulfonyl (CAS 1357888-68-6) and 3,4-dimethylphenylsulfonyl (CAS 1359169-69-9) analogs, while offering greater hydrophobic contact surface than methylsulfonyl [1]. Exact quantitative values (logP, tPSA) for CAS 1105213-31-7 are not available in public databases as of the search date; this inference is drawn from the known contributions of sulfonyl substituents in pyridazine SAR [2].

Medicinal chemistry Structure-activity relationship (SAR) Physicochemical profiling

Piperidine vs. Piperazine Core Differentiation: Hydrogen-Bonding Capacity and Target Selectivity Implications

CAS 1105213-31-7 contains a piperidine ring (tertiary amine) at the 3-position, whereas the closely related analog CAS 1105228-76-9 (3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine) replaces this with a piperazine ring (secondary amine plus tertiary amine). This single-atom substitution (C→N) introduces an additional hydrogen-bond donor site in the piperazine analog, which can fundamentally alter target binding profiles. In the broader pyridazine and phenylpiperidine SAR literature, piperidine-to-piperazine substitution has been shown to shift receptor subtype selectivity and modify off-target engagement . No direct comparative pharmacological data between these two specific compounds has been published.

CNS drug discovery Target selectivity Medicinal chemistry

Prospective CNS Applicability Based on Benzylpiperidine Pharmacophore Precedence

The benzylpiperidine moiety present in CAS 1105213-31-7 is a recognized pharmacophore in multiple CNS-active compound classes, including GlyT1 inhibitors (e.g., patents US7825135 and related heteroaryl piperidine glycine transporter inhibitor series [1]) and σ1 receptor ligands [2]. While CAS 1105213-31-7 itself has not been explicitly profiled in published studies, its structural components map onto known CNS pharmacophores. Kuujia.com's product description explicitly notes the compound's potential as an intermediate in developing bioactive molecules targeting CNS disorders . The combination of the benzylpiperidine (CNS-penetrant scaffold) with a propylsulfonyl-pyridazine (heteroaryl sulfone) creates a chemotype distinct from simpler benzylpiperidine derivatives that have been characterized.

CNS drug discovery Glycine transporter Sigma receptor

Recommended Research Application Scenarios for 3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine (CAS 1105213-31-7)


Chemical Biology Probe Development Requiring an Unexplored Pyridazine-Benzylpiperidine Chemotype

Given the complete absence of published pharmacological data, CAS 1105213-31-7 is best suited for de novo chemical biology campaigns where the goal is to establish SAR for a novel chemotype. The intermediate lipophilicity of the propylsulfonyl group (inferred from structural comparison with aryl- and branched alkyl-sulfonyl analogs [1]) may offer a starting point for optimizing CNS drug-like properties. Researchers should treat this compound as a screening hit starting point rather than a validated probe.

Building Block for Diversified Pyridazine Library Synthesis

The compound can serve as a synthetic intermediate for generating focused libraries of 3,6-disubstituted pyridazines. The propylsulfonyl group at the 6-position can potentially be modified, or the benzylpiperidine moiety can be used as a handle for further derivatization. As noted in vendor descriptions, the benzylpiperidine scaffold enhances lipophilicity and membrane permeability , making it a useful starting point for CNS-focused library synthesis.

Comparative Selectivity Profiling Against Piperazine Analogs in CNS Target Panels

The structural distinction between the piperidine core (CAS 1105213-31-7) and the piperazine analog (CAS 1105228-76-9) provides a rational basis for head-to-head selectivity profiling. The difference of one hydrogen-bond donor and one hydrogen-bond acceptor between the two compounds may translate into differential binding at aminergic GPCRs or ion channels. Procurement of both compounds for parallel screening could reveal target engagement differences that inform lead optimization.

In Silico Modeling and Pharmacophore Mapping Studies

With its benzylpiperidine pharmacophore linked to a sulfonyl-pyridazine, this compound is structurally suitable for computational docking and pharmacophore modeling studies aimed at predicting CNS target interactions. The pyridazine core is recognized as a privileged scaffold in anticancer and CNS drug design [2], and the benzylpiperidine moiety maps onto established GlyT1 and σ1 ligand pharmacophores [3]. In silico predictions could guide subsequent in vitro validation.

Quote Request

Request a Quote for 3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.